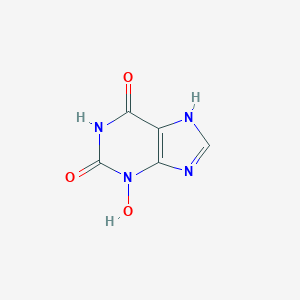
3-Hydroxyxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyxanthine, also known as this compound, is a useful research compound. Its molecular formula is C5H4N4O3 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of hydroxyxanthines, including 3-HX. Research indicates that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, a study demonstrated that hydroxyxanthones exhibit significant antioxidant activity through radical scavenging assays, suggesting that derivatives like 3-HX could be potential candidates for developing antioxidant therapies .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| 3-Hydroxyxanthine | TBD | Potential Antioxidant |
Anticancer Potential
The anticancer properties of hydroxyxanthines have been explored in vitro against various cancer cell lines. A notable study found that certain hydroxyxanthone derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involves the inhibition of Topoisomerase II, a key enzyme in DNA replication and repair, which leads to apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | TBD | TBD |
| HeLa | TBD | TBD |
Metabolic Studies
This compound has been implicated in metabolic pathways related to purine metabolism. It serves as a metabolite in the degradation of xanthine and may play a role in conditions such as gout and other purine-related disorders. Understanding its metabolic pathways can provide insights into therapeutic targets for managing these conditions .
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of 3-HX using DPPH radical scavenging assays. The results indicated that 3-HX demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Cancer Cell Line Testing
A study investigated the effects of 3-HX on various cancer cell lines, including MCF-7 (breast cancer) and WiDr (colon cancer). The findings suggested that 3-HX could induce apoptosis through the activation of caspase enzymes, highlighting its potential as an anticancer agent.
Propriétés
Numéro CAS |
13479-29-3 |
|---|---|
Formule moléculaire |
C5H4N4O3 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
3-hydroxy-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11) |
Clé InChI |
WYOFOAXXUITNKN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=O)N2O |
Key on ui other cas no. |
703-39-9 13479-29-3 |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
64038-49-9 (monohydrate) |
Synonymes |
3-hydroxyxanthine N-hydroxyxanthine N-hydroxyxanthine monohydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















